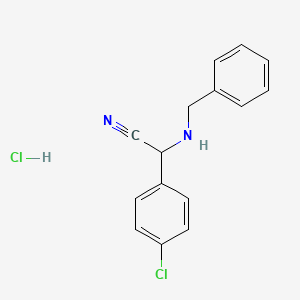

2-(Benzylamino)-2-(4-chlorophenyl)acetonitrile hydrochloride

Description

2-(Benzylamino)-2-(4-chlorophenyl)acetonitrile hydrochloride is a nitrile-containing organic compound with a benzylamino group and a 4-chlorophenyl substituent. The hydrochloride salt form enhances its stability and solubility in polar solvents, making it suitable for laboratory and industrial applications .

Properties

IUPAC Name |

2-(benzylamino)-2-(4-chlorophenyl)acetonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2.ClH/c16-14-8-6-13(7-9-14)15(10-17)18-11-12-4-2-1-3-5-12;/h1-9,15,18H,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJFBFBAYNXASBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(C#N)C2=CC=C(C=C2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Scheme and Conditions

- Raw materials : Chlorobenzyl cyanide and 4-chloro-2-nitrobenzene.

- Step 1 : Condensation reaction in alcohol solvent (methanol or ethanol) with sodium hydroxide as base at low temperature (0–25 °C).

- Step 2 : pH adjustment to 6–7 using acids such as acetic acid or formic acid.

- Step 3 : Reduction of the nitro group using hydrazine hydrate in the presence of a catalyst (iron trichloride and activated carbon) at reflux temperatures (60–80 °C).

- Step 4 : Filtration and crystallization to isolate the hydrochloride salt of the target compound.

Experimental Data from Patent CN103172537A

| Parameter | Embodiment 1 | Embodiment 2 |

|---|---|---|

| 4-Chloro-2-nitrobenzene | 34.3 g (0.20 mol) | 25.7 g (0.15 mol) |

| Chlorobenzyl cyanide | 31.8 g (0.21 mol) | 23.9 g (0.1575 mol) |

| Solvent | Methanol (190 g) | Ethanol (200 g) |

| Base | 50% NaOH (32.0 g, 0.40 mol) | 50% NaOH (24.0 g, 0.30 mol) |

| Acid for pH adjustment | Acetic acid (24.5 g, 0.41 mol) | Concentrated HCl (31.0 g, 0.306 mol) |

| Catalyst | Iron trichloride (1.2 g), GAC (3.0 g) | Iron trichloride (0.8 g), GAC (2.5 g) |

| Hydrazine hydrate | 34.4 g (0.49 mol) | 23.3 g (0.33 mol) |

| Reaction temperature | 60–80 °C | 60–80 °C |

| Reaction time | ~2 hours reduction + 30 min reflux | ~2 hours reduction + 30 min reflux |

| Yield | 89.0% | 91.8% |

| Purity (HPLC) | 99.7% | 99.4% |

Notes: GAC = Granular Activated Carbon; HPLC conditions involved ammonium acetate buffer and acetonitrile with detection at 240 nm.

Advantages and Drawbacks

- Advantages :

- One-pot reaction reduces process steps and waste.

- High yields and purity achieved.

- Avoids costly metal catalysts under high pressure.

- Drawbacks :

- Use of hydrazine hydrate requires careful handling due to toxicity.

- Iron trichloride catalyst generates iron-containing waste requiring disposal.

Alternative Catalytic Hydrogenation Methods

Earlier methods involved catalytic hydrogenation using nickel or palladium catalysts under hydrogen pressure (0.1–10.0 MPa) for the reduction of nitro intermediates to the corresponding amines. These methods, while effective, have limitations:

- Require expensive noble metal catalysts.

- Need pressurized hydrogenation equipment, increasing operational complexity and safety concerns.

- Potentially higher cost and equipment demands limit scalability.

Comparison of Preparation Methods

| Aspect | One-Pot Hydrazine Reduction | Catalytic Hydrogenation | Iron Powder Reduction (Historical) |

|---|---|---|---|

| Raw materials | Chlorobenzyl cyanide + 4-chloro-2-nitrobenzene | Same nitro intermediates | Similar, but with iron powder |

| Catalyst | Iron trichloride + activated carbon | Nickel or palladium catalysts | Iron powder |

| Reaction conditions | Reflux at 60–80 °C, atmospheric pressure | Hydrogen pressure 0.1–10 MPa, elevated temperature | Reflux overnight, iron powder |

| Yield | ~89–92% | Comparable yields | Lower, with more impurities |

| Purity (HPLC) | >99% | High purity | Requires recrystallization |

| Environmental impact | Moderate (iron waste, hydrazine) | Metal catalyst recovery needed | High (iron sludge, wastewater) |

| Operational complexity | Moderate | High (pressure equipment) | High (waste handling) |

Summary of Research Findings and Recommendations

- The one-pot condensation and hydrazine hydrate reduction method represents a practical, efficient, and scalable approach for preparing 2-(Benzylamino)-2-(4-chlorophenyl)acetonitrile hydrochloride with high yield and purity.

- Control of reaction parameters such as pH (6–7), temperature (60–80 °C), and molar ratios (hydrazine hydrate to nitro compound 1.5–4:1) is critical for optimal conversion and product quality.

- The use of iron trichloride and activated carbon as catalysts facilitates effective reduction while minimizing the use of precious metals.

- Post-reaction crystallization and purification steps ensure high purity suitable for pharmaceutical-grade intermediates.

- Alternative catalytic hydrogenation methods remain viable but are less favorable due to cost and equipment demands.

- Historical iron powder reduction methods are less environmentally friendly and operationally cumbersome.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylamino)-2-(4-chlorophenyl)acetonitrile hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

Substitution: The benzylamino and 4-chlorophenyl groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction mechanism.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzylamino-4-chlorophenyl acetic acid, while reduction could produce benzylamino-4-chlorophenyl ethylamine.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with similar structures to 2-(Benzylamino)-2-(4-chlorophenyl)acetonitrile hydrochloride exhibit significant anticancer properties. For instance, studies have shown that derivatives of chlorophenyl compounds can inhibit the proliferation of cancer cells, particularly in breast cancer and leukemia models . The mechanism often involves the inhibition of topoisomerase II, which is crucial for DNA replication and repair, leading to increased DNA strand breaks and ultimately apoptosis in cancer cells.

Neurological Disorders

There is emerging evidence that this compound may influence neurological pathways. Some studies suggest that benzylamino derivatives can interact with neurotransmitter systems, potentially offering therapeutic benefits for conditions like depression or anxiety . The modulation of these pathways could be explored further for developing novel antidepressants or anxiolytics.

Antimicrobial Properties

Preliminary studies have shown that certain benzylamino compounds possess antimicrobial activity against various pathogens. This opens avenues for research into their use as potential antibiotics or antifungal agents, particularly in an era where antibiotic resistance is a growing concern .

Case Study 1: Anticancer Efficacy

A study conducted on the effects of similar benzylamino compounds demonstrated promising results against several cancer cell lines, including HeLa cells. The IC values were significantly lower than those of standard treatments like doxorubicin, indicating a higher potency. This suggests that further exploration into the structure-activity relationship (SAR) of this compound could yield effective new cancer therapies .

Case Study 2: Neuropharmacological Effects

In a recent investigation into the neuropharmacological effects of related compounds, researchers found that certain derivatives exhibited anxiolytic-like effects in animal models. This was assessed through behavioral tests such as the elevated plus maze and open field test, providing a basis for further studies on the therapeutic potential of this compound in treating anxiety disorders .

Mechanism of Action

The mechanism of action of 2-(Benzylamino)-2-(4-chlorophenyl)acetonitrile hydrochloride involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signal transduction pathways, or affecting gene expression. The exact mechanism depends on the specific biological activity being studied.

Comparison with Similar Compounds

[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine Hydrochloride

Structural Differences : Replaces the acetonitrile group with a thiazole ring.

- Molecular Formula : C₁₀H₉ClN₂S·HCl

- Molecular Weight : 261.17

- CAS RN : 690632-35-0

- Key Properties : High melting point (268°C), indicative of thermal stability .

Applications : Thiazole derivatives are prevalent in medicinal chemistry (e.g., antibiotics, antivirals). This compound may exhibit distinct electronic properties due to the heterocyclic ring, influencing hydrogen bonding and target interactions.

2-(Benzylamino)-2-(3,4-dichlorophenyl)acetonitrile Hydrochloride

Structural Differences : Features a 3,4-dichlorophenyl group instead of 4-chlorophenyl.

- Molecular Formula : C₁₅H₁₃Cl₃N₂

- Molecular Weight : 327.64

- CAS RN: Not provided (Catalog No. 126066) . The higher molecular weight may reduce solubility in aqueous media.

2-(4-Chlorophenyl)-4-dimethylaminobutyronitrile Hydrochloride

Structural Differences: Incorporates a dimethylamino group on a butyronitrile chain.

- Molecular Formula: Not explicitly provided (referenced in ). Key Properties: The tertiary amine group increases basicity, improving solubility in acidic environments. This structural modification could alter pharmacokinetics, such as tissue distribution and metabolic pathways .

Chlorphentermine Hydrochloride (1-(4-Chlorophenyl)-2-methylpropan-2-amine Hydrochloride)

Structural Differences : Lacks the nitrile group; includes a branched aliphatic amine.

- Molecular Formula : C₁₀H₁₅ClN·HCl

- CAS RN: Referenced as "Chlorphentermine Hydrochloride" . Applications: A known anorectic agent, acting via neurotransmitter release.

Physicochemical and Pharmacological Properties

Table 1: Comparative Data for Key Compounds

Key Observations:

- Solubility : Hydrochloride salts generally improve water solubility. The thiazole derivative’s high melting point suggests crystalline stability, while the dichlorophenyl analog’s lipophilicity may favor organic solvents.

- Bioactivity : Nitrile groups (e.g., in the main compound) may engage in hydrogen bonding or covalent interactions, whereas Chlorphentermine’s mechanism relies on amine-mediated neurotransmission.

Biological Activity

2-(Benzylamino)-2-(4-chlorophenyl)acetonitrile hydrochloride is an organic compound with the molecular formula C15H14ClN2 and a molecular weight of approximately 293.74 g/mol. This compound has garnered attention in medicinal chemistry due to its unique structural features, which allow for interactions with various biological targets. The following sections will delve into its biological activities, mechanisms of action, and relevant research findings.

Biological Activities

Research indicates that 2-(Benzylamino)-2-(4-chlorophenyl)acetonitrile exhibits several notable biological activities:

- Anticancer Activity : The compound has been evaluated for its potential anticancer properties. In vitro studies have shown that it may inhibit the growth of various cancer cell lines, including leukemia and solid tumors. For instance, derivatives of this compound have demonstrated IC50 values ranging from 0.96 µM to 29.3 µM against different leukemia cell lines, suggesting significant cytotoxic effects .

- Antimicrobial Properties : Preliminary investigations suggest that 2-(Benzylamino)-2-(4-chlorophenyl)acetonitrile may possess antimicrobial activities. Its structural components enable it to interact with bacterial and fungal targets, although specific data on its MIC (Minimum Inhibitory Concentration) values are still under exploration .

The mechanism by which 2-(Benzylamino)-2-(4-chlorophenyl)acetonitrile exerts its biological effects is thought to involve:

- Interaction with Cellular Targets : The benzylamino group may facilitate binding to specific receptors or enzymes involved in cellular signaling pathways, leading to altered cellular responses.

- Induction of Apoptosis : Evidence suggests that compounds with similar structures may trigger apoptotic pathways in cancer cells, although further studies are necessary to elucidate the exact mechanisms involved for this specific compound .

Research Findings and Case Studies

Several studies have focused on the biological activity of 2-(Benzylamino)-2-(4-chlorophenyl)acetonitrile and its analogs:

- Cytotoxicity Studies : A study reported that a related compound exhibited significant cytotoxicity against leukemia cell lines with IC50 values as low as 0.96 µM, indicating potent anticancer activity .

- Structure-Activity Relationship (SAR) : Research on SAR has shown that modifications to the benzyl and chlorophenyl groups can significantly impact the biological activity of the compound. For example, substituents at different positions on the phenyl ring can enhance or diminish cytotoxic effects .

- Antimicrobial Testing : While comprehensive antimicrobial testing is ongoing, initial results indicate potential effectiveness against both Gram-positive and Gram-negative bacteria, warranting further investigation into its spectrum of activity .

Data Table: Biological Activity Overview

| Activity Type | Cell Line/Organism | IC50 Value (µM) | Notes |

|---|---|---|---|

| Anticancer | NB4 (Leukemia) | 0.96 | Significant cytotoxicity observed |

| Anticancer | HL60 (Leukemia) | 1.62 | Comparable activity noted |

| Antimicrobial | S. aureus | TBD | Preliminary studies suggest activity |

| Antimicrobial | E. coli | TBD | Under investigation |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-(benzylamino)-2-(4-chlorophenyl)acetonitrile hydrochloride to improve yield and purity?

- Methodological Approach :

- Employ Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, stoichiometry of benzylamine and 4-chlorophenylacetonitrile precursors, solvent polarity). For example, flow-chemistry setups (as demonstrated in Omura-Sharma-Swern oxidation workflows) enable precise control over reaction kinetics and heat transfer, reducing side-product formation .

- Monitor reaction progress using thin-layer chromatography (TLC) or HPLC to identify intermediates and optimize reaction termination points.

- Purify via recrystallization using solvents like ethanol/water mixtures, leveraging differences in solubility between the product and unreacted starting materials .

Q. What characterization techniques are critical for confirming the structure and purity of this compound?

- Key Methods :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify substitution patterns (e.g., benzylamino and 4-chlorophenyl groups). Compare chemical shifts with analogous compounds (e.g., 2-amino-4'-chloroacetophenone hydrochloride, δ ~2.5 ppm for NH protons) .

- Infrared Spectroscopy (IR) : Confirm nitrile (C≡N) stretch at ~2200–2250 cm and hydrochloride salt formation (broad N–H stretch at ~2500–3000 cm) .

- X-ray Crystallography : Resolve crystal structure to validate stereochemistry and hydrogen-bonding networks, particularly for hydrochloride salt forms .

Q. How does solubility in polar vs. nonpolar solvents impact experimental design for biological assays?

- Guidance :

- Test solubility in DMSO (polar aprotic) for stock solutions and aqueous buffers (e.g., PBS) for dilution. If precipitation occurs, consider co-solvents like ethanol (≤5% v/v) to maintain stability .

- Pre-screen solubility using UV-Vis spectroscopy at 254 nm to detect aggregation. Adjust solvent systems based on the compound’s logP (estimated via computational tools like PubChem) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the nitrile group in this compound under acidic or basic conditions?

- Analysis Framework :

- Under acidic conditions (e.g., HCl), the nitrile may undergo hydrolysis to form an amide or carboxylic acid, depending on temperature and catalyst presence. Monitor using H NMR for emerging NH or COOH signals .

- In basic conditions (e.g., NaOH), the benzylamino group may deprotonate, altering electron density at the nitrile carbon and influencing nucleophilic attack pathways. Computational modeling (e.g., DFT) can predict transition-state geometries .

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

- Troubleshooting Strategy :

- Compare literature protocols for discrepancies in reagent quality (e.g., anhydrous vs. hydrated solvents), catalysts (e.g., use of DMAP), or workup procedures (e.g., column chromatography vs. recrystallization).

- Validate reproducibility via round-robin testing across labs, standardizing equipment (e.g., Schlenk lines for moisture-sensitive steps) .

Q. What advanced analytical methods are suitable for detecting degradation products during long-term stability studies?

- Recommendations :

- Use LC-MS/MS to identify low-abundance degradation products (e.g., hydrolysis of the nitrile to amide).

- Perform accelerated stability testing at 40°C/75% RH over 4 weeks, comparing results with ambient storage controls. Quantify degradation via HPLC area normalization .

Q. How can structure-activity relationship (SAR) studies be designed to explore the role of the 4-chlorophenyl moiety?

- Experimental Design :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.